2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 35881-16-4
VCID: VC4240207
InChI: InChI=1S/C12H17NO.ClH/c1-14-12-6-5-10-7-11(13)4-2-3-9(10)8-12;/h5-6,8,11H,2-4,7,13H2,1H3;1H
SMILES: COC1=CC2=C(CC(CCC2)N)C=C1.Cl
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride

CAS No.: 35881-16-4

Cat. No.: VC4240207

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73

* For research use only. Not for human or veterinary use.

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride - 35881-16-4

Specification

CAS No. 35881-16-4
Molecular Formula C12H18ClNO
Molecular Weight 227.73
IUPAC Name 2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride
Standard InChI InChI=1S/C12H17NO.ClH/c1-14-12-6-5-10-7-11(13)4-2-3-9(10)8-12;/h5-6,8,11H,2-4,7,13H2,1H3;1H
Standard InChI Key NLVFLZNJHYCXFH-UHFFFAOYSA-N
SMILES COC1=CC2=C(CC(CCC2)N)C=C1.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzo annulene core—a seven-membered carbocyclic ring fused to a benzene ring. The annulene system is partially hydrogenated, resulting in a 6,7,8,9-tetrahydro-5H configuration. A methoxy group (-OCH₃) is substituted at the 2-position, while a primary amine (-NH₂) is located at the 6-position, protonated as a hydrochloride salt for stability.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine hydrochloride
Molecular FormulaC₁₂H₁₈ClNO
Molecular Weight227.73 g/mol (free base: 191.27 g/mol)
CAS Registry Number35881-16-4

Synthetic Pathways

Enamine-Based Synthesis

The synthesis of benzoannulene amines often begins with the formation of pyrrolidine enamines from cyclic ketones. For instance, 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one reacts with pyrrolidine to generate an enamine intermediate, which undergoes [4+2] cycloaddition with acrylamide to yield hexahydrobenzoquinolinones . Subsequent N-alkylation introduces substituents such as n-propyl groups, as demonstrated in the synthesis of 7,8-dichloro-1,2,3,4,5,6-hexahydro-4-propylbenzo[f]quinolin-3-one .

Functionalization of Tetrahydrobenzoannulenones

Starting from 6,7,8,9-tetrahydro-2-methoxy-5H-benzoannulen-6-one, reductive amination with dipropylamine produces N,N-dipropyl(6,7,8,9-tetrahydro-2-methoxy-5H-benzoannulen-6-yl)amine . Further reaction with acrylamide generates fused pyridinone derivatives, which are N-alkylated and reduced to yield octahydrobenzoannulenes . These steps highlight the adaptability of tetrahydrobenzoannulenones as precursors for amine-functionalized analogs.

Table 2: Representative Reaction Steps for Benzoannulene Amines

StepReaction TypeReagents/ConditionsProduct
1Enamine FormationPyrrolidine, refluxCyclic enamine intermediate
2CycloadditionAcrylamide, thermal conditionsHexahydrobenzoquinolinone
3N-AlkylationAlkyl halide, baseN-substituted derivative
4Catalytic ReductionH₂, Pd/COctahydrobenzoannulene amine

Challenges and Future Directions

Synthetic Optimization

Current routes to benzoannulene amines involve multi-step sequences with moderate yields. Innovations in catalytic asymmetric synthesis could streamline access to enantiomerically pure forms, critical for pharmaceutical development.

Target Identification

Proteomic and molecular docking studies are needed to map the compound’s interactions with biological targets. Priority areas include kinase inhibition and GPCR modulation, given the structural resemblance to known pharmacophores.

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